

N4-Acetylcytidine triphosphate sodium mechanism of action

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: N4-Acetylcytidine triphosphate
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An In-depth Technical Guide to the Mechanism of Action of N4-Acetylcytidine

For Researchers, Scientists, and Drug Development Professionals

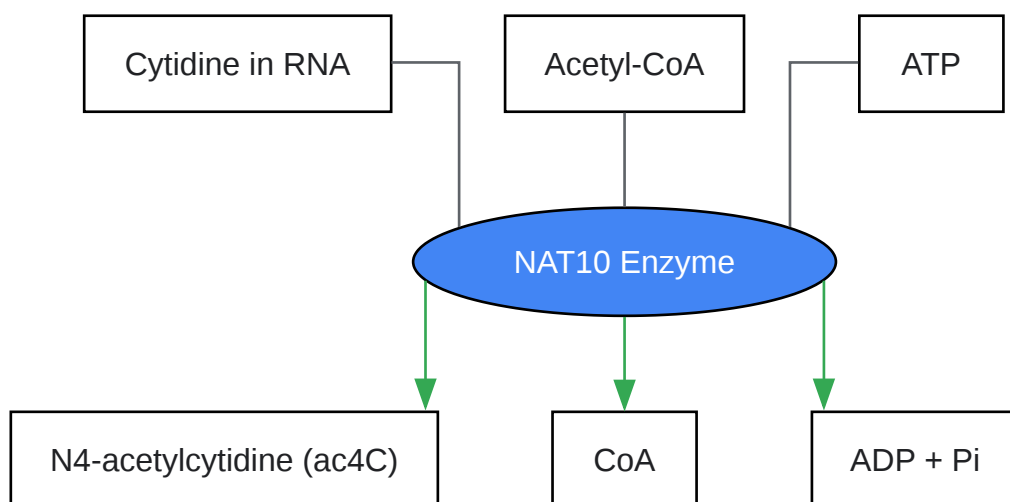
Abstract

N4-acetylcytidine (ac4C) is a highly conserved post-transcriptional RNA modification that plays a critical role in regulating gene expression and cellular function across all domains of life. While N4-acetylcytidine triphosphate (ac4CTP) serves as the substrate for the in vitro synthesis of ac4C-modified RNA, the "mechanism of action" discussed herein refers to the functional consequences of the ac4C modification within an RNA molecule. This modification is enzymatically installed by N-acetyltransferase 10 (NAT10) in vivo. The presence of ac4C in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), ribosomal RNA (rRNA), and primary microRNAs (pri-miRNAs), profoundly impacts RNA stability, translation efficiency, and structural integrity. Dysregulation of ac4C modification is increasingly implicated in human diseases, particularly cancer, making NAT10 a potential therapeutic target. This guide provides a detailed overview of the core mechanisms of ac4C, experimental protocols for its detection, and its applications in drug development.

The Enzymatic Basis of N4-acetylcytidine Formation

In eukaryotes, the primary enzyme responsible for catalyzing the formation of ac4C is N-acetyltransferase 10 (NAT10).^{[1][2][3][4]} NAT10 is an ATP-dependent RNA acetyltransferase

that utilizes acetyl-CoA to transfer an acetyl group to the N4 position of cytidine residues within specific RNA sequences.[5] This enzymatic process is fundamental to all downstream functions of ac4C.



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Caption: Enzymatic formation of N4-acetylcytidine by NAT10.

Core Mechanisms of Action

The acetylation of cytidine confers unique biochemical properties that modulate RNA function through several key mechanisms.

Enhancement of RNA Stability

The addition of an acetyl group to cytidine enhances the structural integrity of RNA molecules.[6] This modification can protect RNA from degradation by cellular nucleases, thereby increasing the half-life of the transcript.[7] This is a critical factor for both endogenous RNAs and synthetic mRNA therapeutics. In long non-coding RNAs (lncRNAs), for instance, NAT10-mediated ac4C modification has been shown to promote stabilization and increase expression levels.[7]

Increased Translational Efficiency

The presence of ac4C in mRNA is strongly correlated with increased protein translation.[8][9][10] This modification, particularly when located in the coding sequence (CDS) or 5'

untranslated region (UTR), can facilitate more efficient ribosome binding and initiation.^[6] By promoting translation, ac4C plays a vital role in regulating the expression of key proteins involved in various cellular processes.

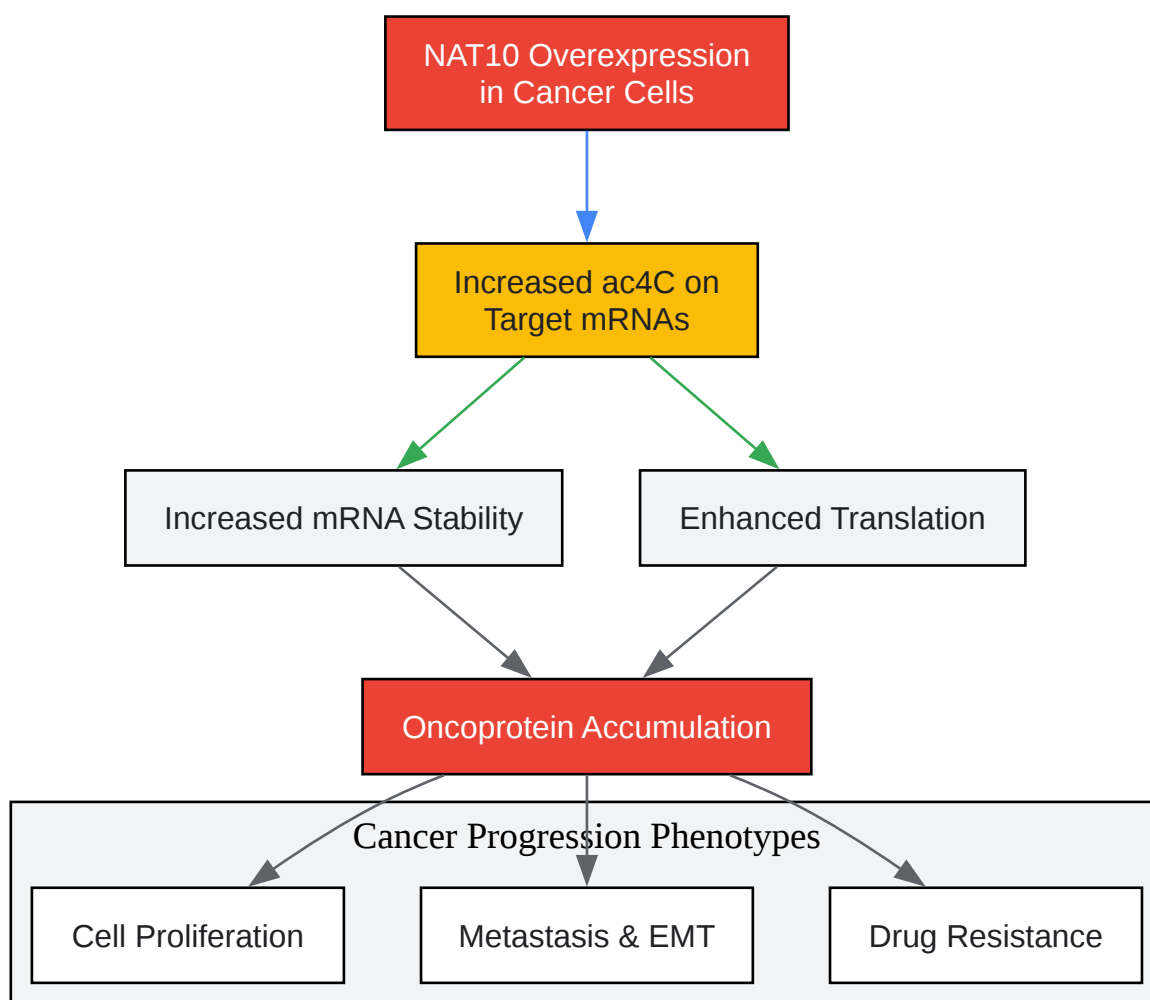
Regulation of RNA Structure and Biogenesis

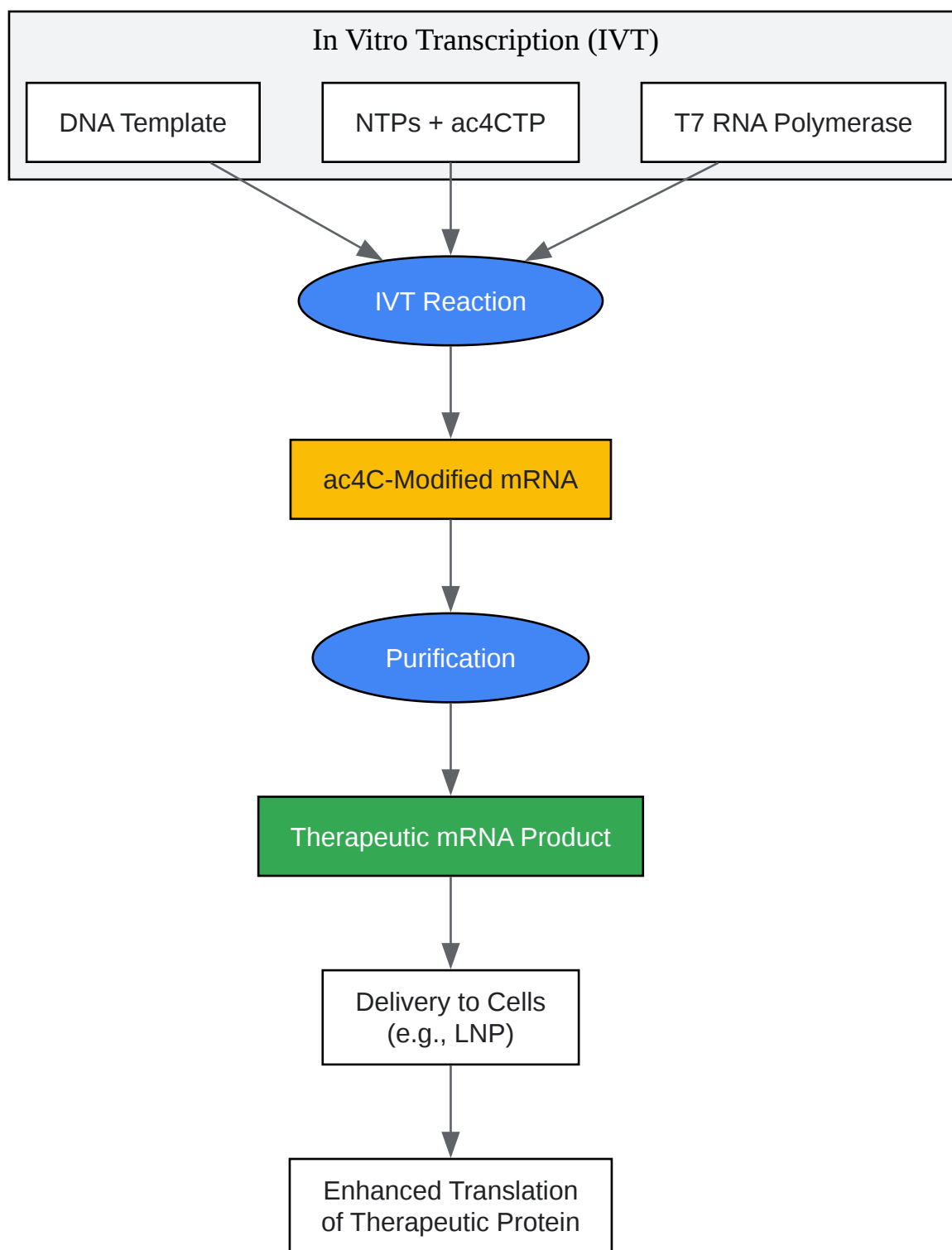
ac4C is integral to the structure and function of non-coding RNAs.

- rRNA: In 18S rRNA, ac4C is crucial for proper ribosome assembly and function.^{[3][7]} Its absence can lead to defects in rRNA processing and a reduction in translational capacity.^[5]
- tRNA: ac4C is often found in the anticodon loop of tRNAs, such as tRNA-Ser and tRNA-Leu, where it ensures accurate codon recognition and maintains translational fidelity.^{[2][7]}
- pri-miRNA: Recent studies have shown that NAT10 acetylates primary microRNAs (pri-miRNAs). This ac4C modification enhances the interaction between the pri-miRNA and the DGCR8 microprocessor component, promoting the processing of pri-miRNAs into precursor miRNAs (pre-miRNAs) and thus increasing the biogenesis of mature miRNAs.^{[11][12]}

Role in Disease and Signaling Pathways

Dysregulation of NAT10 and the subsequent alteration in ac4C levels are linked to numerous human diseases, most notably cancer.^{[1][4][8]} NAT10 is often overexpressed in malignant tumors and can act as an oncogene by enhancing the stability and translation of cancer-promoting transcripts.^[8]





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- To cite this document: BenchChem. [N4-Acetylcytidine triphosphate sodium mechanism of action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8117531#n4-acetylcytidine-triphosphate-sodium-mechanism-of-action]

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